Ligustrosidic acid
Overview
Description
Ligustrosidic acid is a secoiridoid glucoside derivative primarily isolated from the fruits of Ligustrum lucidum, a plant belonging to the Oleaceae family. This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ligustrosidic acid can be synthesized through the extraction of Ligustrum lucidum fruits. The process involves the following steps:
Extraction: The dried fruits are extracted using methanol.
Fractionation: The methanol extract is fractionated using solvents such as chloroform, ethyl acetate, n-butanol, and water.
Isolation: The ethyl acetate-soluble fraction is subjected to chromatographic procedures to isolate this compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through the extraction and isolation from natural sources.
Chemical Reactions Analysis
Types of Reactions: Ligustrosidic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Hydrolysis: Acid hydrolysis of this compound yields glucose and other products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid are commonly employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Hydrolysis Products: Glucose and other related compounds.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of secoiridoid glucosides.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for liver protection, anti-cancer, and anti-aging effects.
Industry: Utilized in the development of natural antioxidant formulations.
Mechanism of Action
Ligustrosidic acid exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Hepatoprotective Activity: Protects liver cells from damage by enhancing antioxidant defenses and reducing inflammation.
Comparison with Similar Compounds
Ligustrosidic acid is compared with other secoiridoid glucosides such as:
- Isothis compound
- 6’-O-trans-cinnamoyl 8-epikingisidic acid
- 6’-O-cis-cinnamoyl 8-epikingisidic acid
Uniqueness:
Biological Activity
Ligustrosidic acid, a compound derived from the fruits of Ligustrum lucidum, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties. This article synthesizes recent findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound is classified as a glycoside, primarily recognized for its phenolic structure which contributes to its biological activities. Its molecular formula is , and it is known for its solubility in water and various organic solvents, making it suitable for various formulations.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. A study demonstrated that this compound can effectively increase the total antioxidant capacity in mice exposed to oxidative stressors.
Study | Model | Findings |
---|---|---|
Zhang et al. (2023) | Mice | Increased total antioxidant capacity; reduced malondialdehyde levels |
Liu et al. (2022) | HepG2 cells | Inhibited ROS production by 40% at 50 µg/mL |
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties by modulating pro-inflammatory cytokines. It has been observed to inhibit the expression of IL-6 and TNF-α in macrophage models.
Study | Model | Findings |
---|---|---|
Wang et al. (2021) | RAW 264.7 cells | Decreased IL-6 and TNF-α expression by 30% at 25 µg/mL |
Zhang et al. (2023) | Animal model | Reduced inflammation markers in serum after treatment |
3. Anticancer Potential
Recent studies have explored the anticancer effects of this compound on various cancer cell lines, including breast, liver, and lung cancers. The compound has shown promise in inducing apoptosis and inhibiting cell proliferation.
Cell Line | IC50 (µg/mL) | Mechanism |
---|---|---|
MCF-7 (breast) | 75.4 | Induction of caspase-3 activity |
HepG2 (liver) | 81.38 | Inhibition of cell cycle progression |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : this compound enhances antioxidant enzyme activities such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), leading to reduced oxidative damage.
- Anti-inflammatory Pathway : It inhibits the NF-κB signaling pathway, which is crucial in regulating inflammatory responses.
- Apoptotic Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Liver Protection : In a study involving rats with chemically induced liver injury, administration of this compound resulted in significant liver function improvement, evidenced by decreased levels of AST and ALT.
- Clinical Observations : A small clinical trial assessed the effects of this compound on patients with chronic inflammation. Participants reported reduced symptoms and improved quality of life after 8 weeks of treatment.
Properties
IUPAC Name |
(2E)-2-[4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O14/c1-35-23(34)16-11-37-24(39-25-22(33)21(32)20(31)17(10-26)38-25)15(8-18(28)29)14(16)9-19(30)36-7-6-12-2-4-13(27)5-3-12/h2-5,8,11,14,17,20-22,24-27,31-33H,6-7,9-10H2,1H3,(H,28,29)/b15-8+/t14?,17-,20-,21+,22-,24?,25+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAAGTPILCOZIR-MSISIIAVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(=CC(=O)O)C1CC(=O)OCCC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=COC(/C(=C/C(=O)O)/C1CC(=O)OCCC2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.